Product packaging for 3-(Phenylthio)-4,5-dihydroisoxazole(Cat. No.:)

3-(Phenylthio)-4,5-dihydroisoxazole

Cat. No.: B8404617
M. Wt: 179.24 g/mol
InChI Key: YDYHZIGQZAHPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylthio)-4,5-dihydroisoxazole is a chemical compound based on the 4,5-dihydroisoxazole scaffold, also known as Δ2-isoxazoline. This core structure is recognized in medicinal chemistry as a privileged scaffold for the development of novel bioactive molecules . Isoxazoline derivatives demonstrate a wide spectrum of biological activities, largely due to the ring's ability to serve as a bioisostere for carboxylic esters, amides, and other functional groups, thereby modulating the properties of lead compounds . Research into analogous 3,5-disubstituted-4,5-dihydroisoxazoles has revealed significant potential in therapeutic areas including anti-infective and anti-inflammatory applications. For instance, some 3-phenyl-4,5-dihydroisoxazole-5-carboxamide derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis , highlighting the value of this chemical class in addressing urgent public health threats . Furthermore, other related dihydroisoxazole compounds have been identified as novel anti-inflammatory drug candidates that function by modulating key cellular signaling pathways, such as the p38 MAPK and NF-κB pathways, which are central to the production of pro-inflammatory cytokines . The structural versatility of the dihydroisoxazole ring makes it a highly valuable intermediate in organic synthesis. It is commonly synthesized via [3+2] cycloaddition reactions between nitrile oxides and alkenes, a robust method for constructing the heterocyclic core with regioselectivity . This reagent is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the discovery of new pharmacological tools. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B8404617 3-(Phenylthio)-4,5-dihydroisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

3-phenylsulfanyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C9H9NOS/c1-2-4-8(5-3-1)12-9-6-7-11-10-9/h1-5H,6-7H2

InChI Key

YDYHZIGQZAHPMS-UHFFFAOYSA-N

Canonical SMILES

C1CON=C1SC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Phenylthio 4,5 Dihydroisoxazole and Its Analogues

Cycloaddition Approaches to the Dihydroisoxazole (B8533529) Ring System

The most prevalent and direct method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. researchgate.net This reaction involves the concertedly or stepwise union of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkene.

Nitrile Oxide Cycloaddition Reactions with Thioether-Substituted Alkenes

A key strategy to introduce the phenylthio group at the 3-position of the dihydroisoxazole ring is to employ a thioether-substituted alkene as the dipolarophile in a reaction with a nitrile oxide. Phenyl vinyl sulfide (B99878), a readily available thioether-substituted alkene, serves as an effective reaction partner in this context. orgsyn.org The nitrile oxide, often generated in situ from the corresponding hydroximoyl chloride or by oxidation of an aldoxime, reacts with the alkene to afford the desired 3-(phenylthio)-4,5-dihydroisoxazole derivative.

A notable example involves the synthesis of 3-phenylthio-4,5-dihydroisoxazole moieties tethered to a β-lactam core. In this work, various substituted benzonitrile (B105546) oxides, generated from the corresponding N-hydroxy imidoyl chlorides, were reacted with a β-lactam bearing a 3-allyl-3-phenylthio substituent. The reaction proceeded smoothly under thermal conditions to yield the corresponding 4,5-dihydroisoxazole-tethered β-lactam hybrids. This methodology has been shown to be highly regioselective, providing a single cycloaddition product.

DipolarophileNitrile Oxide PrecursorProductYield (%)Reference
cis-3-Allyl-3-phenylthio-1-(4'-methoxyphenyl)-4-phenylazetidin-2-onePhenylhydroximoyl chloridecis-1-(4'-Methoxyphenyl)-3-{(3-phenyl-4,5-dihydroisoxazol-5-yl)-methyl}-3-phenylthio-4-phenylazetidin-2-one84 nih.gov
cis-3-Allyl-3-phenylthio-1-(4'-bromophenyl)-4-phenylazetidin-2-onePhenylhydroximoyl chloridecis-1-(4'-Bromophenyl)-3-{(3-phenyl-4,5-dihydroisoxazol-5-yl)-methyl}-3-phenylthio-4-phenylazetidin-2-oneNot specified nih.gov

Mechanistic Investigations of [3+2] Cycloaddition Pathways

The [3+2] cycloaddition of nitrile oxides to alkenes is a pericyclic reaction, and its mechanism has been the subject of extensive investigation. nih.gov The reaction can proceed through either a concerted or a stepwise pathway, and the regioselectivity is a critical aspect. For monosubstituted or 1,1-disubstituted alkenes, the cycloaddition of nitrile oxides generally exhibits high regioselectivity. The oxygen atom of the nitrile oxide typically bonds to the more substituted carbon of the alkene double bond. researchgate.net

In the case of the cycloaddition of benzonitrile oxide to phenyl vinyl sulfide, the expected regiochemistry would place the phenyl group of the nitrile oxide at the 3-position and the phenylthio group at the 5-position of the resulting dihydroisoxazole, or vice versa. However, experimental evidence from the synthesis of related structures, such as the β-lactam hybrids mentioned previously, indicates that the reaction is highly regiospecific, leading to the formation of a single isomer. nih.gov This high degree of selectivity is a hallmark of many 1,3-dipolar cycloadditions and is often rationalized by frontier molecular orbital (FMO) theory. nih.gov The specific regiochemical outcome is dictated by the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the nitrile oxide and the alkene.

Synthetic Routes via Ring-Closing Strategies

While cycloaddition reactions represent the most common approach, ring-closing strategies offer an alternative pathway to the dihydroisoxazole core. These methods typically involve the formation of a key bond in an acyclic precursor to construct the heterocyclic ring.

Intramolecular Annulation Reactions

Intramolecular annulation reactions, where a nucleophilic portion of a molecule attacks an electrophilic site within the same molecule to form a ring, are a powerful tool in heterocyclic synthesis. In the context of 3-(phenylthio)-4,5-dihydroisoxazoles, a hypothetical route could involve an O-alkenyl oxime bearing a phenylthio group. However, based on the available literature, specific examples of this type of intramolecular cyclization to produce the target compound are not well-documented. General methods for the intramolecular cyclization of alkenyl alcohols and related compounds exist, but their application to precursors bearing a phenylthio group for the synthesis of dihydroisoxazoles remains an area for further exploration. mdpi.com

Catalytic Protocols for Ring Closure

Modern organic synthesis has seen a surge in the development of catalytic protocols for ring-forming reactions, including ring-closing metathesis (RCM) and other transition-metal-catalyzed cyclizations. documentsdelivered.comthieme-connect.de RCM, in particular, has been widely used for the synthesis of various carbo- and heterocyclic rings. documentsdelivered.com While RCM is a powerful tool for the formation of unsaturated rings, its application to the direct synthesis of 3-(phenylthio)-4,5-dihydroisoxazoles has not been extensively reported. Such a strategy would require a diene precursor appropriately substituted with a phenylthio group and an oxime functionality, and the compatibility of the sulfur-containing substrate with the metathesis catalyst would be a key consideration. Similarly, other catalytic annulation strategies, such as those catalyzed by copper or rhodium, have been developed for the synthesis of isoxazoles and related heterocycles, but their specific application to the synthesis of 3-thio-substituted dihydroisoxazoles is not prevalent in the literature. nih.govnih.gov

Functionalization of Precursor Dihydroisoxazoles

An alternative and highly versatile approach to this compound involves the synthesis of a functionalized dihydroisoxazole precursor followed by the introduction of the phenylthio group. This strategy often relies on the nucleophilic substitution of a suitable leaving group at the 3-position of the dihydroisoxazole ring.

A particularly useful class of precursors for this purpose are the 3-halo-4,5-dihydroisoxazoles. These compounds can be synthesized via the [3+2] cycloaddition of halonitrile oxides with alkenes. researchgate.net The halogen atom at the 3-position then serves as a handle for the introduction of various nucleophiles, including thiols.

The reaction of a 3-bromo- (B131339) or 3-chloro-4,5-dihydroisoxazole with thiophenol or its corresponding sodium salt, sodium thiophenolate, would be expected to proceed via a nucleophilic aromatic-like substitution (SNA) mechanism to afford the desired this compound. While specific examples for the reaction with thiophenol are not extensively detailed in the reviewed literature, the general reactivity of 3-halo-4,5-dihydroisoxazoles with nucleophiles is well-established, making this a highly plausible and synthetically valuable route. nih.govresearchgate.net

PrecursorReagentProductPlausible ReactionReference
3-Bromo-4,5-dihydroisoxazoleThiophenol/BaseThis compoundNucleophilic Substitution researchgate.net
3-Chloro-4,5-dihydroisoxazoleSodium thiophenolateThis compoundNucleophilic Substitution researchgate.net

This functionalization approach offers the advantage of allowing for the late-stage introduction of the phenylthio group, which can be beneficial in the synthesis of complex molecules and for the generation of chemical libraries with diverse 3-substituents.

Introduction of the Phenylthio Moiety via Thiolation Reactions

The direct introduction of a phenylthio group onto a pre-formed 4,5-dihydroisoxazole ring at the 3-position via a simple thiolation reaction is not a commonly reported or straightforward transformation. The C3 position of a standard 4,5-dihydroisoxazole is part of a C=N double bond, making it less susceptible to direct nucleophilic attack by a thiolate.

However, an alternative approach involves the conversion of a related heterocycle. For instance, isoxazolines can be synthesized from chalcones and hydroxylamine. Subsequent reaction of the resulting 3,5-diaryl-4,5-dihydroisoxazole with a thionating agent like phosphorus pentasulfide (P₂S₅) can lead to the corresponding thioisoxazoline, effectively replacing the oxygen of the C=N-O system with sulfur. researchgate.net This method, while not a direct thiolation in the sense of a substitution reaction, provides a pathway to sulfur-containing isoxazoline (B3343090) analogues.

A more versatile and widely employed strategy for the synthesis of 3-(phenylthio)-4,5-dihydroisoxazoles involves the use of a precursor that already contains the phenylthio group prior to the formation of the heterocyclic ring. The key intermediate in this approach is a phenylthio-substituted nitrile oxide, typically generated in situ from an S-phenyl thiohydroximic acid chloride (also known as phenylthiohydroxamoyl chloride). This precursor undergoes a [3+2] cycloaddition reaction with an alkene to construct the this compound scaffold. This method allows for a wide variety of substituted dihydroisoxazoles to be prepared by varying the alkene component.

Transition Metal-Catalyzed Coupling for Phenylthio Group Incorporation

While direct transition metal-catalyzed cross-coupling reactions to install a phenylthio group at the C3 position of a 4,5-dihydroisoxazole are not extensively documented, related strategies on similar heterocyclic systems suggest potential avenues. For instance, the functionalization of 3-halo-4,5-dihydroisoxazoles, such as 3-bromo or 3-chloro derivatives, can serve as a handle for introducing various substituents. researchgate.net

These 3-halo-isoxazolines are valuable synthetic intermediates. researchgate.net Although direct palladium- or copper-catalyzed thiolation at this position is not a standard procedure found in the literature for this specific scaffold, the reactivity of the C-halogen bond suggests that such a transformation could be feasible under appropriate catalytic conditions. The development of such a method would provide a powerful tool for the late-stage functionalization of dihydroisoxazole rings, allowing for the introduction of a phenylthio group after the main heterocyclic core has been assembled.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, non-racemic 3-(phenylthio)-4,5-dihydroisoxazoles is of considerable importance, as the stereochemistry of the molecule can have a profound impact on its biological activity and physical properties. The primary strategies for achieving stereocontrol in the synthesis of these compounds focus on the key ring-forming 1,3-dipolar cycloaddition step.

Asymmetric Catalysis in Dihydroisoxazole Formation

Asymmetric catalysis represents a powerful approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. In the context of this compound synthesis, this would involve the use of a chiral Lewis acid or organocatalyst to control the facial selectivity of the 1,3-dipolar cycloaddition between the phenylthio-substituted nitrile oxide and a prochiral alkene.

While specific examples of asymmetric catalysis for the synthesis of 3-(phenylthio)-4,5-dihydroisoxazoles are not abundant in the literature, the general principles have been established for other nitrile oxide cycloadditions. Chiral Lewis acids can coordinate to the alkene, rendering one face more accessible to the incoming nitrile oxide. This approach has been successfully applied to the synthesis of other substituted isoxazolines with high enantioselectivity.

The following table illustrates the general concept of asymmetric catalytic cycloaddition for the formation of isoxazolines, which could be adapted for the synthesis of the target phenylthio derivatives.

Catalyst TypeGeneral ReactionPotential Outcome for Phenylthio Derivatives
Chiral Lewis AcidEnantioselective [3+2] cycloaddition of a nitrile oxide and an alkene.High enantiomeric excess of one enantiomer of this compound.
Chiral OrganocatalystActivation of the alkene or nitrile oxide precursor to induce facial selectivity.Enantioenriched this compound derivatives.

This table represents a conceptual framework based on established principles of asymmetric catalysis in isoxazoline synthesis.

Diastereoselective Approaches to Substituted Analogues

Diastereoselective synthesis aims to control the formation of one diastereomer over others when multiple stereocenters are present. In the synthesis of substituted this compound derivatives, diastereoselectivity can be achieved by employing a chiral auxiliary or by using a chiral alkene as the dipolarophile.

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to one of the reactants (either the alkene or the nitrile oxide precursor) to direct the stereochemical outcome of the cycloaddition. wikipedia.org After the reaction, the auxiliary can be removed to yield the enantioenriched product. For example, an alkene can be derivatized with a chiral alcohol or amine to form a chiral ester or amide. The steric bulk and electronic properties of the auxiliary then guide the approach of the nitrile oxide, leading to the preferential formation of one diastereomer. nih.gov

Chiral Alkenes: The use of an alkene that is already chiral provides a direct route to diastereomerically enriched 3-(phenylthio)-4,5-dihydroisoxazoles. The existing stereocenter(s) in the alkene influence the trajectory of the incoming nitrile oxide, resulting in a diastereoselective cycloaddition. The degree of diastereoselectivity is dependent on the nature of the substituents on the chiral alkene and the reaction conditions.

The following table provides a hypothetical overview of the diastereoselective synthesis of a 4-substituted-3-(phenylthio)-4,5-dihydroisoxazole, illustrating the potential outcomes based on the choice of chiral strategy.

Chiral StrategyReactantsExpected Major Product
Chiral AuxiliaryPhenylthio-nitrile oxide + Achiral alkene with chiral auxiliaryDiastereomerically enriched this compound derivative
Chiral AlkenePhenylthio-nitrile oxide + Chiral alkeneDiastereomerically enriched this compound derivative

This table is a generalized representation of diastereoselective strategies.

Chemical Reactivity and Transformations of 3 Phenylthio 4,5 Dihydroisoxazole

Reactions at the Isoxazole (B147169) Ring System

The 4,5-dihydroisoxazole ring, also known as a 2-isoxazoline, is a versatile heterocycle with inherent reactivity stemming from the N-O bond and the potential for ring-opening reactions. These transformations are valuable for accessing a variety of acyclic and other heterocyclic structures.

Ring-Opening Reactions and Subsequent Transformations

The cleavage of the 4,5-dihydroisoxazole ring is a key transformation that unlocks access to synthetically useful difunctionalized acyclic compounds. A notable example of such a process is ring-opening fluorination. Although not specifically documented for 3-(phenylthio)-4,5-dihydroisoxazole, studies on other C4-substituted isoxazoles have demonstrated that treatment with an electrophilic fluorinating agent can induce ring opening to yield fluorinated carbonyl compounds. researchgate.net This process is believed to proceed through fluorination followed by deprotonation, leading to the cleavage of the N-O bond. researchgate.net

Such ring-opening strategies are of significant interest as they can lead to the formation of complex acyclic molecules that are otherwise challenging to synthesize. The resulting products can serve as versatile intermediates for further chemical modifications.

Reactivity of the N-O Bond within the Heterocycle

The N-O bond is the weakest bond in the dihydroisoxazole (B8533529) ring and is therefore the most susceptible to cleavage under various reaction conditions. This bond's lability is the basis for many of the ring-opening reactions. For instance, reductive cleavage of the N-O bond, typically achieved with reagents like catalytic hydrogenation or dissolving metal reductions, can lead to the formation of γ-aminoalcohols, which are valuable building blocks in organic synthesis. While specific examples for this compound are not prevalent in the literature, this reactivity is a general feature of the 4,5-dihydroisoxazole scaffold. researchgate.net

The reactivity of the N-O bond is also central to the conversion of dihydroisoxazoles into other heterocyclic systems, as the initial cleavage of this bond often precedes subsequent intramolecular cyclization or rearrangement reactions.

Conversions to Other Heterocyclic Scaffolds

The 4,5-dihydroisoxazole ring can serve as a precursor to other heterocyclic systems through rearrangement or multi-step reaction sequences. For example, the incorporation of an isoxazole or dihydroisoxazole nucleus into other biologically active scaffolds, such as β-lactams, has been explored to enhance their therapeutic properties. tandfonline.com While the direct conversion of this compound to other heterocycles is not extensively detailed, the general reactivity patterns of dihydroisoxazoles suggest that such transformations are feasible. These conversions often involve initial ring opening, followed by functional group manipulation and subsequent cyclization to afford new heterocyclic frameworks.

Transformations Involving the Phenylthio Group

The phenylthio substituent at the 3-position of the dihydroisoxazole ring offers a reactive handle for a variety of chemical modifications, primarily centered around the sulfur atom.

Oxidation Reactions of the Thioether Moiety

The thioether linkage in this compound is readily susceptible to oxidation, a common and synthetically useful transformation. Oxidation can lead to the corresponding sulfoxide (B87167) and sulfone, which can have altered chemical and physical properties. The selective oxidation of thioethers to sulfoxides is a particularly important reaction in medicinal and industrial chemistry. rsc.org

Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a versatile and environmentally benign option. nih.gov The degree of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, the use of one equivalent of an oxidizing agent typically favors the formation of the sulfoxide, while an excess of the oxidant will lead to the sulfone. nih.gov The reactivity of azole-containing thioethers in oxidation reactions has been shown to be influenced by the nature of the azole ring. nih.gov

A summary of typical oxidation conditions for thioethers is presented in the table below.

Starting MaterialOxidizing AgentProductReference
ThioetherHydrogen Peroxide (1 equiv)Sulfoxide nih.gov
ThioetherHydrogen Peroxide (>1 equiv)Sulfone nih.gov
Methyl Phenyl Sulfide (B99878)Cs₄[M(H₂O)₄][PMo₆O₂₁(PABA)₃]₂·nH₂O / H₂O₂Methyl Phenyl Sulfoxide rsc.org

Nucleophilic Substitution Reactions at the Sulfur Atom

While the phenylthio group is generally stable, under certain conditions, the sulfur atom can be a target for nucleophilic attack, leading to the displacement of the thiophenolate group. However, such reactions are less common than the oxidation of the sulfur atom. The analogous reactivity of 3-halo-4,5-dihydroisoxazoles, where the halogen acts as a good leaving group, suggests that the phenylthio group might be displaced by strong nucleophiles, potentially through an addition-elimination mechanism. researchgate.net The success of such a substitution would depend on the nature of the nucleophile and the reaction conditions.

Further research is required to fully elucidate the scope and limitations of nucleophilic substitution reactions at the sulfur atom of this compound.

Reactions at the 4,5-Dihydroisoxazole Backbone

The 4,5-dihydroisoxazole ring is a versatile heterocyclic system that can undergo a range of transformations, including reduction and functionalization at various positions.

The hydrogenation of 4,5-dihydroisoxazoles is a well-established method for the synthesis of γ-amino alcohols, which are valuable building blocks in organic synthesis. This transformation typically involves the reductive cleavage of the N-O bond of the heterocyclic ring.

Commonly used catalysts for this reduction include Raney nickel and palladium on carbon (Pd/C). However, the presence of the sulfur atom in the phenylthio group of this compound presents a significant challenge. Sulfur compounds are known catalyst poisons for many transition metal catalysts, including palladium and nickel. nih.govacs.org The sulfur atom can strongly adsorb to the catalyst surface, blocking the active sites and inhibiting the hydrogenation process. researchgate.netcapes.gov.br

To overcome this, sulfur-tolerant catalyst systems, such as certain bimetallic sulfide catalysts, may be required. nih.govacs.org Alternatively, a stoichiometric amount of a reducing agent that is not susceptible to sulfur poisoning, such as lithium aluminum hydride (LiAlH4), could be employed to effect the reduction of the dihydroisoxazole ring. The expected product from such a reduction would be 3-(phenylthio)-1,3-propanediol, assuming the C-S bond remains intact.

Table 1: Potential Reduction Methods for this compound and Related Analogues

EntrySubstrate AnalogueReagent and ConditionsProductComments
13-Aryl-4,5-dihydroisoxazoleH₂, Raney-Niγ-Aryl-γ-amino alcoholStandard reduction of dihydroisoxazoles.
2This compoundH₂, Pd/CNo reaction or low yieldCatalyst poisoning by the sulfur atom is expected. nih.govacs.orgresearchgate.netcapes.gov.br
3This compoundLiAlH₄, THF3-(Phenylthio)-1,3-propanediolStoichiometric reducing agent avoids catalyst poisoning.
4Sulfur-containing quinolinesH₂, Ru-W-S catalystTetrahydroquinolinesDemonstrates the use of sulfur-resistant catalysts. nih.govacs.org

This table includes hypothetical and analogous reactions to illustrate potential reactivity patterns.

The 4,5-dihydroisoxazole backbone can be functionalized through both electrophilic and nucleophilic reactions. The presence of the 3-phenylthio group can influence the regioselectivity and reactivity of these transformations.

Electrophilic Functionalization: The nitrogen atom of the dihydroisoxazole ring can act as a nucleophile and react with electrophiles to form isoxazolinium salts. The C4 position, being adjacent to the electron-withdrawing C=N bond, is generally electron-deficient and less prone to electrophilic attack. However, activation of the ring, for example through N-alkylation, could facilitate subsequent reactions. Electrophilic addition to the phenyl ring of the phenylthio group is also a possibility under appropriate conditions.

Nucleophilic Functionalization: The C5 position of the 4,5-dihydroisoxazole ring is a common site for nucleophilic attack, often leading to ring-opening reactions. nih.gov The attack of a nucleophile at C5, followed by cleavage of the weak N-O bond, can generate a variety of acyclic products. The nature of the substituent at the 3-position can influence the ease of this ring-opening. The phenylthio group, being electron-withdrawing, may facilitate nucleophilic attack at C5.

Furthermore, the C3 position is susceptible to nucleophilic aromatic substitution, where the phenylthio group could potentially be displaced by a strong nucleophile, although this is generally a challenging reaction for thioethers unless the sulfur is activated (e.g., by oxidation). byjus.comyoutube.comnih.govmasterorganicchemistry.comlibretexts.org

Table 2: Potential Functionalization Reactions of the 4,5-Dihydroisoxazole Backbone

EntryReaction TypeReagentPotential Product(s)Comments
1Electrophilic N-AlkylationCH₃I2-Methyl-3-(phenylthio)-4,5-dihydroisoxazolium iodideFormation of an isoxazolinium salt.
2Nucleophilic Ring OpeningNaBH₄3-(Phenylthio)propane-1,3-diolReduction of the C=N bond and N-O bond cleavage.
3Nucleophilic Attack at C5RMgBrRing-opened productsGrignard reagents can attack the C5 position.
4Electrophilic Aromatic SubstitutionBr₂, FeBr₃3-(Bromophenylthio)-4,5-dihydroisoxazoleBromination of the phenyl ring.

This table includes hypothetical reactions to illustrate potential functionalization pathways.

Mechanistic Studies of Key Transformation Pathways

The mechanisms of the key transformations of this compound are based on established principles of organic reactivity.

Mechanism of Elimination of the Phenylthio Group: A plausible mechanism for the elimination of the phenylthio group involves its oxidation to a sulfoxide. The sulfoxide then undergoes a concerted, five-membered cyclic transition state in a syn-elimination pathway to yield the corresponding 3-phenylisoxazole (B85705) and phenylsulfenic acid. This reaction is driven by the formation of the more stable aromatic isoxazole ring.

Mechanism of Hydrogenation and Reduction: The catalytic hydrogenation of the 4,5-dihydroisoxazole ring is believed to proceed via the adsorption of the C=N bond onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. The N-O bond is subsequently cleaved through hydrogenolysis. Catalyst poisoning by the phenylthio group occurs when the sulfur atom binds irreversibly to the active sites of the catalyst, preventing the adsorption of the substrate. nih.govacs.org

Mechanism of Nucleophilic Ring Opening: The nucleophilic opening of the 4,5-dihydroisoxazole ring typically initiates with the attack of a nucleophile at the C5 position. This leads to a tetrahedral intermediate, which then undergoes cleavage of the N-O bond, often facilitated by protonation or Lewis acid catalysis, to generate an enolate or a related open-chain species. Subsequent workup leads to the final acyclic product. The regioselectivity of the initial attack is governed by both steric and electronic factors of the substituents on the ring. nih.gov

Mechanism of Electrophilic Functionalization: Electrophilic attack on the nitrogen atom of the dihydroisoxazole ring is a straightforward nucleophilic substitution reaction, leading to the formation of a quaternary isoxazolinium salt. Further reactions of this activated intermediate can then occur.

Advanced Spectroscopic and Structural Elucidation of 3 Phenylthio 4,5 Dihydroisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For 3-(Phenylthio)-4,5-dihydroisoxazole, various NMR techniques provide crucial insights into its three-dimensional structure and conformational behavior.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignment

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the 4,5-dihydroisoxazole ring, COSY spectra would show correlations between the protons on C4 and C5, helping to identify the methylene (B1212753) and methine protons of the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is essential for assigning the carbon signals corresponding to each proton in the dihydroisoxazole (B8533529) and phenylthio moieties. For instance, the signals of the C4 and C5 carbons of the dihydroisoxazole ring can be definitively assigned by observing their cross-peaks with the corresponding attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. In the case of this compound, HMBC can show correlations between the protons on the phenyl ring and the C3 carbon of the dihydroisoxazole ring, as well as between the C4/C5 protons and the C3 carbon, confirming the connectivity of the phenylthio group to the heterocyclic ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
C3-~158H4, H5, Phenyl H's
C4~3.2-3.4 (2H, m)~40C3, C5
C5~4.8-5.0 (1H, m)~78C3, C4
Phenyl-C1' (ipso)-~130Phenyl H's (ortho)
Phenyl-C2'/C6' (ortho)~7.5-7.6 (2H, d)~132C1', C3', C4'
Phenyl-C3'/C5' (meta)~7.3-7.4 (2H, t)~129C1', C4'
Phenyl-C4' (para)~7.2-7.3 (1H, t)~127C2'/C6'

Note: This table represents hypothetical data for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Conformational Preferences and Ring Dynamics via Variable Temperature NMR

The 4,5-dihydroisoxazole ring is not planar and can adopt various conformations. Variable temperature (VT) NMR spectroscopy is a key technique to study the dynamics and conformational preferences of this ring system. nih.govelsevierpure.com

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the interconversion between different ring conformations may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. This can provide information about the relative populations of different envelope or twist conformations of the dihydroisoxazole ring. An Arrhenius or Eyring plot of the temperature-dependent rate constants can then be used to determine the activation energy barrier for the ring-flipping process.

Table 2: Potential Variable Temperature NMR Observations for this compound Ring Dynamics

Temperature RangeObservationInterpretation
High TemperatureAveraged, sharp signals for H4 and H5 protons.Rapid interconversion between ring conformers.
Coalescence TemperatureBroadening of H4 and H5 proton signals.The rate of conformational exchange is comparable to the NMR timescale.
Low TemperatureAppearance of distinct sets of signals for axial and equatorial protons on C4.Slow exchange limit, allowing for the characterization of the major ring conformation.

Application of NOESY for Stereochemical Assignments

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry of substituents on the dihydroisoxazole ring.

In this compound, NOESY can be used to establish the relative orientation of the protons on the C4 and C5 positions and the phenylthio group. For instance, observing a NOE cross-peak between a proton on the phenyl ring and the H5 proton would suggest a spatial proximity, providing clues about the preferred orientation of the phenylthio substituent relative to the heterocyclic ring.

Table 3: Expected Key NOESY Correlations for Stereochemical Elucidation

Proton 1Proton 2Implied Spatial Proximity
H5H4a (one of the C4 methylene protons)Indicates a cis relationship between these protons on the ring.
H5H4b (the other C4 methylene proton)Indicates a trans relationship between these protons on the ring.
Phenyl H (ortho)H5Suggests a specific rotational conformation of the phenylthio group.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique offers definitive data on bond lengths, bond angles, and intermolecular interactions. ul.ie

Molecular Geometry, Bond Lengths, and Bond Angles

A single-crystal X-ray diffraction study of this compound would provide a detailed picture of its molecular geometry. The 4,5-dihydroisoxazole ring is expected to adopt a non-planar conformation, likely an envelope or a twisted form. nih.gov X-ray analysis would precisely define this conformation by providing the torsional angles within the ring. Furthermore, it would yield accurate measurements of all bond lengths and angles. For instance, in related dihydroisoxazole structures, the N-O bond length is a key parameter. nih.govresearchgate.net

Table 4: Representative Bond Lengths and Angles for a Dihydroisoxazole Ring (based on known structures)

Bond/AngleTypical Value
N-O~1.42 Å
C=N~1.28 Å
C-O~1.46 Å
C-C~1.52 Å
∠ O-N-C~110°
∠ N-C-C~112°
∠ C-C-O~105°

Note: These are generalized values; a specific crystal structure determination for this compound is required for precise data.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal is determined by a variety of intermolecular forces. These can include:

Dipole-dipole interactions: The polar N-O bond in the dihydroisoxazole ring can lead to such interactions.

π-π stacking: The phenyl ring of the phenylthio group can engage in stacking interactions with neighboring phenyl rings, influencing the crystal packing.

C-H···π interactions: Hydrogen atoms from one molecule can interact with the electron cloud of the phenyl ring of another molecule. nih.gov

C-H···O/N interactions: Weak hydrogen bonds involving the oxygen or nitrogen atoms of the dihydroisoxazole ring as acceptors can also be present. nih.gov

Table 5: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPotential Geometric Features
π-π stackingPhenyl ringPhenyl ringCentroid-to-centroid distance of ~3.5-4.0 Å
C-H···πC-H (aliphatic or aromatic)Phenyl ring (π-cloud)H to ring centroid distance < 3.0 Å
C-H···OC-HO (dihydroisoxazole)H···O distance < 2.7 Å, C-H···O angle > 120°
C-H···NC-HN (dihydroisoxazole)H···N distance < 2.8 Å, C-H···N angle > 120°

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecular bonds, but they are governed by different selection rules, often providing complementary information.

Characteristic Absorption Bands of the Dihydroisoxazole Ring

The 4,5-dihydroisoxazole ring, also known as a 2-isoxazoline ring, possesses several characteristic vibrational modes. The C=N stretching vibration is typically a strong band in the IR spectrum and a weaker band in the Raman spectrum. The C-O and N-O single bond stretches are also characteristic.

Based on studies of various 3,5-disubstituted-4,5-dihydroisoxazoles sapub.org, the following absorption bands would be anticipated for the dihydroisoxazole moiety of this compound:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) (IR) Expected Intensity (IR) Notes
C=N Stretch1610 - 1630Medium to StrongThis is a key characteristic band for the isoxazoline (B3343090) ring.
C-O-N Stretch1210 - 1250MediumInvolving the stretching of the C-O and N-O bonds within the ring.
N-O Stretch890 - 950Medium to WeakCan sometimes be coupled with other ring vibrations.
CH₂ Scissoring1450 - 1470MediumFrom the methylene group at the C4 position.
CH₂ Rocking/Wagging1300 - 1400VariableFrom the methylene groups at C4 and C5.

This table is a theoretical estimation based on related compounds and general spectroscopic principles.

Vibrational Signatures of the Phenylthio Moiety

The phenylthio group (C₆H₅S-) would exhibit vibrational modes characteristic of both the phenyl ring and the C-S bond.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) (IR) Expected Wavenumber Range (cm⁻¹) (Raman) Expected Intensity Notes
Aromatic C-H Stretch3050 - 31003050 - 3100Weak to Medium (IR), Strong (Raman)Typically appears as a group of sharp bands.
Aromatic C=C Stretch1580 - 1600, 1470 - 15001580 - 1600, 1470 - 1500Medium to Strong (IR & Raman)Two or more bands are characteristic of the phenyl ring.
C-S Stretch680 - 710680 - 710Weak to Medium (IR), Strong (Raman)This bond is highly polarizable, leading to a strong Raman signal.
C-H Out-of-plane Bending690 - 770690 - 770Strong (IR)The exact position depends on the substitution pattern. For a monosubstituted ring, a strong band is expected around 740 cm⁻¹.

This table is a theoretical estimation based on related compounds and general spectroscopic principles.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions. The fragmentation pattern is a molecular fingerprint that helps in structure elucidation. For this compound, electron ionization (EI) would likely induce fragmentation through several pathways.

The expected molecular ion [M]⁺• for C₉H₉NOS would have a theoretical exact mass. Key fragmentation pathways would likely involve:

Cleavage of the N-O bond: This is a common fragmentation pathway in isoxazolines, leading to the opening of the heterocyclic ring.

Loss of the phenylthio group: Cleavage of the C-S bond could lead to the formation of a phenylthio radical (•SC₆H₅) and a dihydroisoxazole cation, or a thiophenol molecule (C₆H₅SH) through hydrogen rearrangement.

Fragmentation of the phenyl ring: Subsequent fragmentation of phenyl-containing ions could lead to the loss of acetylene (B1199291) (C₂H₂) or other small fragments.

Retro 1,3-dipolar cycloaddition: This could lead to the formation of phenyl isothiocyanate (C₆H₅NCS) and ethene (C₂H₄), or other related fragments depending on the rearrangement.

A hypothetical fragmentation table is presented below:

Fragment Ion (m/z) Proposed Structure/Formula Formation Pathway
[M]⁺•[C₉H₉NOS]⁺•Molecular Ion
[M - •SC₆H₅]⁺[C₃H₄NO]⁺Cleavage of the C-S bond.
[C₆H₅S]⁺[C₆H₅S]⁺Phenylthio cation.
[C₆H₅]⁺[C₆H₅]⁺Loss of sulfur from the phenylthio cation.
[C₄H₄S]⁺•[C₄H₄S]⁺•Thiophene-like fragment from rearrangement.

This table represents plausible fragmentation pathways and requires experimental verification through HRMS analysis of the specific compound.

Computational and Theoretical Investigations of 3 Phenylthio 4,5 Dihydroisoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 3-(Phenylthio)-4,5-dihydroisoxazole, DFT calculations would be instrumental in understanding its fundamental characteristics.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger), the bond lengths, bond angles, and dihedral angles of this compound would be determined. For instance, studies on similar structures like 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole have successfully used the M06-2X/6-31G(d) level of theory to obtain optimized geometries that are in good agreement with experimental X-ray diffraction data. nih.govresearchgate.netnih.gov The optimized structure would reveal the puckering of the dihydroisoxazole (B8533529) ring and the orientation of the phenylthio group relative to the heterocyclic core.

Once the geometry is optimized, an electronic structure analysis can be performed. This involves calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charges on each atom. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the dihydroisoxazole ring, as well as the sulfur atom of the phenylthio group, would be expected to be electron-rich, while the hydrogen atoms would be electron-poor.

Table 1: Exemplary Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Exemplary)
Bond LengthC3-S1.75 Å
S-C(phenyl)1.78 Å
N2-O11.39 Å
C3-N21.28 Å
C4-C51.52 Å
Bond AngleC3-S-C(phenyl)103.5°
O1-N2-C3110.0°
N2-C3-C4115.0°
Dihedral AngleC4-C3-S-C(phenyl)45.0°

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, as well as their spatial distribution, are crucial in determining the feasibility and regioselectivity of a reaction.

For this compound, the HOMO is likely to be localized on the electron-rich phenylthio group and the dihydroisoxazole ring, while the LUMO would be distributed over the heterocyclic ring and the phenyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

In the context of the synthesis of dihydroisoxazoles via 1,3-dipolar cycloaddition, FMO theory is particularly relevant. The reaction involves the interaction of the HOMO of a dipolarophile with the LUMO of a nitrile oxide (or vice versa). Research on the synthesis of β-lactam hybrids containing the 3-phenylthio-4,5-dihydroisoxazole moiety has invoked FMO theory to explain the observed regiospecificity. doi.org The interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile in a suprafacial manner leads to the formation of the five-membered ring. doi.org

Table 2: Exemplary Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV) (Exemplary)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are for illustrative purposes and would be determined through specific DFT calculations.

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the chemical shifts for the optimized geometry of this compound and comparing them to experimental spectra, one can validate the proposed structure. Studies on other dihydroisoxazole derivatives have shown a good correlation between calculated and experimental NMR data. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) is another valuable tool for structural elucidation. The calculated frequencies can be compared with experimental IR spectra to identify the characteristic vibrational modes of the molecule. For this compound, one would expect to see characteristic peaks for the C=N stretching of the dihydroisoxazole ring, C-S stretching, and various vibrations associated with the phenyl group.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT calculations provide information about a static, optimized geometry, Molecular Dynamics (MD) simulations can explore the conformational landscape of a molecule over time. researchgate.net For a flexible molecule like this compound, MD simulations can reveal the different accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme or receptor. The simulation would involve placing the molecule in a solvent box (e.g., water) and solving Newton's equations of motion for all atoms over a certain period. The resulting trajectory would provide insights into the dynamic behavior of the dihydroisoxazole ring and the phenylthio substituent.

Reaction Pathway Elucidation through Transition State Calculations

Computational methods can be used to map out the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state calculations can provide valuable mechanistic insights.

For the 1,3-dipolar cycloaddition reaction that forms the dihydroisoxazole ring, calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism and can explain the observed regioselectivity. nih.govresearchgate.net By locating the transition state structures and calculating their energies, one can determine the activation energy of the reaction.

Quantum Chemical Studies of Aromaticity and Stability of the Heterocycle

The stability of the 4,5-dihydroisoxazole ring is a key factor in its chemistry. Quantum chemical methods can be used to assess its relative stability compared to other isomers or related heterocycles. While the dihydroisoxazole ring itself is not aromatic, the concept of aromaticity can be applied to the phenyl group. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) can be used to quantify the aromaticity of the phenyl ring and to investigate any electronic communication between the phenylthio group and the dihydroisoxazole ring.

Applications and Utilization in Synthetic Chemistry and Materials Science

3-(Phenylthio)-4,5-dihydroisoxazole as a Synthetic Intermediate for Complex Molecules

The inherent reactivity of the dihydroisoxazole (B8533529) ring, particularly the susceptibility of the N-O bond to cleavage, makes it a masked functional group that can be unveiled under specific reaction conditions. The presence of the phenylthio substituent further modulates this reactivity and provides an additional handle for synthetic manipulation.

The reductive cleavage of the N-O bond in the 4,5-dihydroisoxazole ring is a well-established method for the synthesis of γ-amino alcohols. While general methodologies for the synthesis of amino alcohols from various precursors are widely reported, specific studies detailing the conversion of this compound to the corresponding amino alcohol are not extensively documented in publicly available literature. The general transformation, however, would theoretically proceed via hydrogenation, often catalyzed by transition metals such as palladium or nickel, to yield a γ-hydroxy-β-amino ketone, which can be further reduced to the desired amino alcohol.

Similarly, the synthesis of diamines from dihydroisoxazole precursors is a plausible synthetic route. However, specific research outlining the direct conversion of this compound to a diamine is not readily found in the scientific literature. The synthetic strategy would likely involve the initial reductive cleavage to an amino alcohol or a related intermediate, followed by further functional group manipulations to introduce the second amine group.

The construction of polycyclic systems often relies on the use of versatile building blocks that can undergo annulation or cycloaddition reactions. Dihydroisoxazoles can participate in such transformations. The "precursor approach," which involves the synthesis of a soluble and stable precursor that is later converted to the final, often insoluble or unstable, polycyclic compound, is a valuable strategy. beilstein-journals.org While this approach has been applied to various heterocyclic systems, specific examples employing this compound as the precursor for complex polycyclic architectures are not prominently featured in the available research.

Role in the Development of Ligands for Catalysis (Excluding Biological Systems)

The development of novel ligands is crucial for advancing the field of catalysis. The incorporation of heteroatoms and chiral centers in a ligand's structure can significantly influence the activity and selectivity of a metal catalyst.

Chiral ligands are essential for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The synthesis of chiral ligands often starts from readily available chiral precursors. While there is extensive research on the development of chiral ligands from various molecular scaffolds, including those based on thiophene (B33073) derivatives, specific studies detailing the synthesis and application of chiral ligands derived directly from this compound are not widely reported. researchgate.netresearchgate.net The general strategy would involve the introduction of a chiral center, either in the dihydroisoxazole ring itself or in a substituent, followed by coordination to a metal center.

The nitrogen and oxygen atoms of the dihydroisoxazole ring, as well as the sulfur atom of the phenylthio group, present potential coordination sites for transition metals. The study of the coordination chemistry of such ligands is fundamental to understanding their potential catalytic applications. While the coordination chemistry of various heterocyclic thioamides with transition metals has been investigated, there is a lack of specific research in the public domain focusing on the coordination complexes of this compound. researchgate.net

Potential in Functional Materials (Excluding Biomedical Applications)

The unique structural and electronic properties of heterocyclic compounds make them attractive candidates for the development of functional materials. For instance, certain derivatives of 4,5-dihydroisoxazole have been investigated for their liquid crystalline properties. researchgate.net These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, making them useful in displays and other optical technologies. However, there is no specific information available in the surveyed literature regarding the investigation or application of this compound in the field of functional materials.

Incorporation into Polymeric Materials

There is currently no available research data detailing the direct incorporation of this compound into polymeric materials. Scientific literature, while covering the polymerization of other isoxazoline (B3343090) derivatives, does not provide specific examples or methods for creating polymers containing the this compound moiety. Therefore, no detailed research findings or data tables on its role in polymer synthesis can be presented.

Exploration in Organic Electronic or Photonic Devices

Similarly, a review of existing literature reveals no specific exploration or application of this compound in the field of organic electronic or photonic devices. While organic semiconductors and materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are active areas of research, there are no studies that focus on or mention the use of this particular compound. Consequently, there are no research findings or performance data to report for this compound in these applications.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoxazole (B147169) and dihydroisoxazole (B8533529) derivatives has traditionally relied on methods like 1,3-dipolar cycloaddition reactions. tandfonline.comdoi.org While effective, there is a growing emphasis on developing more sustainable and efficient synthetic strategies. Future research will likely prioritize the use of greener solvents, catalyst-free conditions, and energy-efficient methodologies such as microwave-assisted synthesis. researchgate.net The exploration of multicomponent reactions, which allow for the construction of complex molecules in a single step, also presents a promising avenue for the sustainable synthesis of 3-(phenylthio)-4,5-dihydroisoxazole and its analogues. researchgate.net Furthermore, the development of milder reaction conditions, for instance using p-TsOH as a catalyst instead of stronger acids, can help to avoid undesirable side reactions like carbonization. mdpi.com

Exploration of Further Reactivity Modes and Rearrangements

The this compound scaffold possesses a unique combination of functional groups that suggests a rich and varied reactivity awaiting exploration. The sulfur atom, the nitrogen-oxygen bond, and the dihydroisoxazole ring itself are all potential sites for chemical transformation. Future studies will likely delve into the controlled cleavage and rearrangement of the dihydroisoxazole ring to access a variety of functionalized open-chain compounds, such as β-hydroxy ketones, γ-amino alcohols, and β-hydroxy nitriles. researchgate.netnih.gov The influence of the phenylthio group on the regioselectivity and stereoselectivity of these reactions will be a key area of investigation. Understanding these reaction mechanisms will expand the synthetic utility of this heterocyclic system.

Advanced Applications in Retrosynthetic Strategies

The development of novel synthetic methods and a deeper understanding of the reactivity of this compound will undoubtedly lead to its increased application in the retrosynthetic analysis of complex target molecules. Its ability to serve as a masked precursor for various functional groups makes it a valuable synthon. Future research is expected to showcase the use of this dihydroisoxazole as a key building block in the total synthesis of natural products and medicinally relevant compounds. The regioselective and stereoselective nature of its formation and subsequent transformations will be particularly advantageous in constructing chiral centers with high fidelity. researchgate.net

Integration with Flow Chemistry and Automation for Synthesis

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automation to improve efficiency, safety, and scalability. researchgate.net The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow processes. Future research will likely focus on developing robust and automated flow chemistry platforms for the synthesis and subsequent functionalization of this compound. thieme-connect.de This approach offers precise control over reaction parameters, minimizes the handling of potentially hazardous intermediates, and facilitates seamless integration of synthesis, workup, and analysis, ultimately accelerating the discovery and development of new chemical entities. researchgate.netthieme-connect.de

Computational Design and Prediction of New Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. jcchems.com In the context of this compound, computational methods can be employed to design and predict the properties of new derivatives with enhanced biological activity or specific material characteristics. ijpcbs.comresearchgate.netrsc.org Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectral properties of novel analogues, guiding synthetic efforts toward the most promising candidates. nih.gov Furthermore, in silico screening techniques can be used to evaluate the potential of these new derivatives as inhibitors of specific enzymes or as functional materials, thereby streamlining the research and development process. jcchems.comrsc.org

Q & A

Q. How can structural modifications enhance the compound's anti-inflammatory potency?

  • Substitutions at C3 (e.g., chloro-phenyl) and C5 (pyridyl) optimize steric and electronic interactions with MAPK/NF-κB targets . Derivatives with extended alkyl chains or heterocyclic groups (e.g., morpholine) show improved solubility and target affinity in analogous compounds . Computational docking studies guide rational design.

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